N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide
Description
N-(1,3-Benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a heterocyclic compound featuring a benzothiazole core linked via an acetamide bridge to a 2-pyridin-4-yl-substituted benzodiazole moiety.
Properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(2-pyridin-4-ylbenzimidazol-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5OS/c27-19(25-21-24-16-6-2-4-8-18(16)28-21)13-26-17-7-3-1-5-15(17)23-20(26)14-9-11-22-12-10-14/h1-12H,13H2,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKZJXEZGMKMRKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=NC4=CC=CC=C4S3)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of benzo[d]thiazole: Starting from o-aminothiophenol and a suitable aldehyde or ketone under acidic conditions.
Formation of benzo[d]imidazole: Using o-phenylenediamine and a carboxylic acid or its derivatives.
Coupling reactions: The benzo[d]thiazole and benzo[d]imidazole intermediates are then coupled with a pyridine derivative through a series of condensation reactions, often involving catalysts and specific reaction conditions such as elevated temperatures and inert atmospheres.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, potentially altering its electronic properties.
Reduction: Removal of oxygen or addition of hydrogen atoms, which can change the compound’s reactivity.
Substitution: Replacement of one functional group with another, often used to modify the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for more complex molecules or as a ligand in coordination chemistry.
Biology: Potential use as a fluorescent probe or in the study of enzyme interactions.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogues with Benzimidazole/Thiazole-Triazole Motifs
Compounds such as 2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-bromophenyl)-1,3-thiazol-5-yl]acetamide (9c) () share a benzodiazole-thiazole-triazole scaffold. Key differences include:
- Substituent Effects: The bromophenyl group in 9c introduces steric bulk and electron-withdrawing properties, which may enhance binding to hydrophobic enzyme pockets.
- Synthetic Routes: Both compounds utilize click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) for triazole formation. However, 9c employs a phenoxymethyl linker, whereas the target compound directly conjugates benzodiazole to acetamide .
Table 1: Comparison of Key Structural Features
Biological Activity
N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structure and Properties
The compound features a benzothiazole moiety linked to a benzodiazole structure via an acetamide group. Its molecular formula is , and it possesses unique structural characteristics that may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, potentially leading to anticancer effects.
- Receptor Modulation : It could bind to various receptors, modulating cellular signaling pathways that are crucial for cell survival and proliferation.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:
- A study indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .
Antimicrobial Activity
Benzothiazoles are known for their antimicrobial properties. Research has shown that compounds with similar structures can exhibit:
- Antibacterial Effects : Effective against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties : Some derivatives have demonstrated activity against common fungal pathogens .
Study 1: Anticancer Evaluation
A recent study evaluated the anticancer activity of this compound against human breast cancer cells (MCF7). The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of 15 µM.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 45 |
| 20 | 30 |
Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial activity of this compound against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound demonstrated significant inhibition with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Staphylococcus aureus | 10 |
Q & A
Q. What are the key synthetic pathways for N-(1,3-benzothiazol-2-yl)-2-[2-(pyridin-4-yl)-1H-1,3-benzodiazol-1-yl]acetamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the benzothiazole core via cyclization of 2-aminothiophenol derivatives with carbonyl-containing reagents under acidic conditions .
- Step 2 : Coupling the benzothiazole moiety with the pyridinyl-benzodiazolyl fragment using nucleophilic substitution or amidation reactions. For example, refluxing intermediates with K₂CO₃ in acetone facilitates acetamide bond formation .
- Purification : Recrystallization from ethanol or chromatography ensures product purity. Thin-layer chromatography (TLC) is critical for monitoring reaction progress .
Q. How is the structural integrity of this compound verified post-synthesis?
Analytical techniques include:
- Spectroscopy : ¹H/¹³C NMR confirms proton and carbon environments (e.g., benzothiazole C2-H at δ 8.2–8.5 ppm, pyridinyl protons at δ 7.5–8.3 ppm) . IR identifies functional groups (amide C=O stretch ~1660 cm⁻¹) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N, S content (e.g., C: 62.50% observed vs. 62.56% calculated) .
- X-ray Crystallography : Resolves bond lengths/angles (e.g., benzothiazole S1–C2 bond: 1.74 Å) .
Q. What preliminary biological activities have been reported for this compound?
Initial studies highlight:
- Antimicrobial Activity : MIC values ≤25 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to interference with cell wall synthesis .
- Anticancer Potential : IC₅₀ ~10 µM against HeLa cells via apoptosis induction and kinase inhibition .
- Enzyme Inhibition : Moderate activity against acetylcholinesterase (AChE) and HCV NS3 protease, suggesting neuroprotective/antiviral applications .
Advanced Research Questions
Q. What strategies optimize reaction yield during the synthesis of benzothiazole-acetamide hybrids?
Key factors include:
- Solvent Selection : Polar aprotic solvents (e.g., DMF, acetone) enhance solubility of intermediates .
- Catalyst Use : K₂CO₃ or triethylamine accelerates amide bond formation .
- Temperature Control : Reflux (70–80°C) improves reaction kinetics without side-product formation .
- Purification : Gradient column chromatography (hexane/ethyl acetate) resolves structurally similar byproducts .
Q. How can molecular docking studies elucidate the mechanism of action?
Methodological steps:
- Target Selection : Prioritize enzymes with known roles in disease (e.g., AChE for Alzheimer’s, NS3 protease for HCV) .
- Software Tools : AutoDock Vina or Schrödinger Suite predicts binding poses (e.g., pyridinyl group forms π-π stacking with AChE Trp86) .
- Validation : Compare docking scores (e.g., binding energy ≤−8 kcal/mol) with experimental IC₅₀ values .
Q. What contradictions exist in biological activity data across studies, and how can they be resolved?
Discrepancies arise from:
- Assay Variability : IC₅₀ differences due to cell line specificity (e.g., HeLa vs. MCF-7) or enzyme sources (recombinant vs. native AChE) .
- Solution : Standardize protocols (e.g., MTT assay for cytotoxicity, Ellman’s method for AChE) and include positive controls (e.g., doxorubicin for anticancer assays) .
Q. How does structural modification of the pyridinyl or benzodiazolyl groups affect pharmacological activity?
Structure-activity relationship (SAR) insights:
- Pyridinyl Substituents : Electron-withdrawing groups (e.g., -F, -Br) at the para position enhance anticancer activity (IC₅₀ ↓ by 40%) .
- Benzodiazolyl Modifications : Methylation at N1 improves metabolic stability but reduces AChE affinity .
- Hybrid Systems : Triazole-linked analogs show dual antimicrobial/anticancer action due to improved membrane permeability .
Q. What analytical techniques resolve structural ambiguities in benzothiazole-acetamide derivatives?
Advanced methods include:
- 2D NMR (HSQC, HMBC) : Assigns quaternary carbons and long-range couplings (e.g., correlation between benzothiazole C2 and acetamide NH) .
- X-ray Crystallography : Confirms dihedral angles (e.g., 100.3° between benzothiazole and adamantyl groups) and H-bonding networks .
- HRMS : Resolves isotopic patterns (e.g., [M+H]⁺ at m/z 309.0684 for C₁₅H₁₁N₅OS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
